![molecular formula C16H22N2O B5218811 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B5218811.png)
1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole, also known as TBX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of imidazole derivatives and has shown promising results in the areas of drug development, biomedical research, and material science.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole has also been shown to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells. In addition, 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole is its versatility. It can be used in a wide range of experiments, from in vitro cell culture studies to in vivo animal models. 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole. One area of interest is the development of 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole-based drugs for the treatment of various diseases, such as cancer and diabetes. Another area of interest is the investigation of the potential use of 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole in material science, such as in the development of new polymers and coatings. Finally, further research is needed to fully understand the mechanism of action of 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole and its potential applications in various fields.
Métodos De Síntesis
1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole can be synthesized using a variety of methods, including the reaction of 4-tert-butylphenol with 3-bromopropylamine in the presence of a base, followed by cyclization with an imidazole ring. Another method involves reacting 4-tert-butylphenol with 3-chloropropylamine in the presence of a base, followed by cyclization with an imidazole ring.
Aplicaciones Científicas De Investigación
1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole has been extensively studied for its potential applications in drug development and biomedical research. It has been shown to possess anti-inflammatory, anti-cancer, anti-tumor, and anti-microbial properties. 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole has also been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[3-(4-tert-butylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-16(2,3)14-5-7-15(8-6-14)19-12-4-10-18-11-9-17-13-18/h5-9,11,13H,4,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPRAAWPBQZBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B5218735.png)
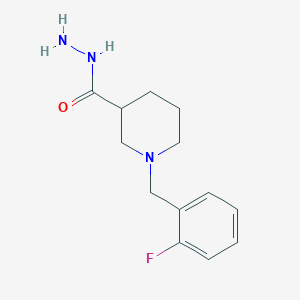
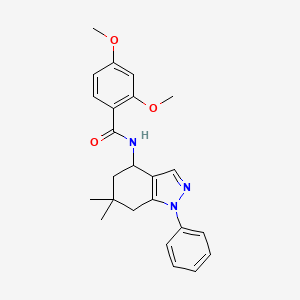
![5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5218769.png)
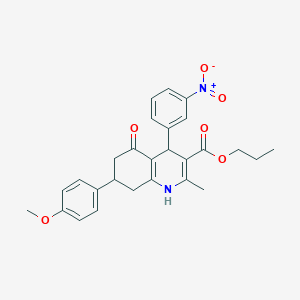
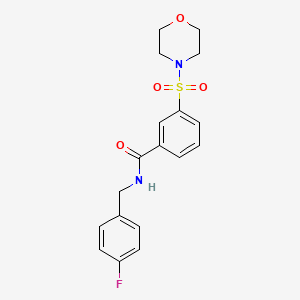
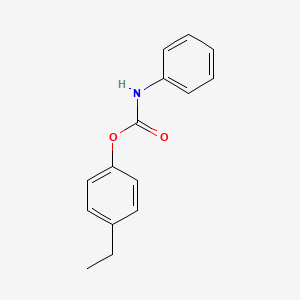
![2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5218792.png)
![ethyl 4-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5218799.png)
![N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5218808.png)
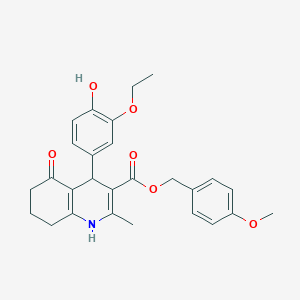
![2-amino-4-(3-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5218827.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide](/img/structure/B5218838.png)
